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Compound of Interest

4-Bromo-N,N-
Compound Name:

diisopropylbenzamide

Cat. No.: B1333844

. Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a common synthetic route for 4-Bromo-N,N-diisopropylbenzamide. Due to the limited

availability of published experimental spectra for this specific compound, the spectroscopic

data presented herein is based on established principles of organic spectroscopy and data

from structurally similar compounds. This guide is intended to serve as a valuable resource for

researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

~hemical Identi

Property

Value

Chemical Name

4-Bromo-N,N-diisopropylbenzamide

IUPAC Name

4-bromo-N,N-di(propan-2-yl)benzamide[1]

Molecular Formula

Ci3H1sBrNOJ[1]

Molecular Weight

284.19 g/mol [1]

CAS Number

79606-46-5[1]

Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 4-Bromo-N,N-
diisopropylbenzamide. These predictions are derived from spectral data of analogous
compounds and well-established spectroscopic principles.

'H NMR (Proton Nuclear Magnetic Resonance) Data

(Predicted)
Chemical Shift () Lo . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
~7.6 Doublet 2H )
ortho to Bromine
Aromatic protons
~7.3 Doublet 2H
ortho to Carbonyl
CH of isopropyl
~35-4.0 Septet 2H propy
groups
CHs of isopropyl
~1.3 Doublet 12H ’ Propy

groups

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

(Predicted)

Chemical Shift (8) (ppm) Assignment

~ 170 C=0 (Amide carbonyl)
~ 138 Aromatic C-Br

~ 132 Aromatic C-H

~ 129 Aromatic C-H

~ 125 Aromatic C-C=0

~ 49 CH of isopropyl groups
~21 CHs of isopropyl groups
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IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~ 2970 Strong C-H stretch (aliphatic)

~ 1630 Strong C=0 stretch (amide)

~ 1590 Medium C=C stretch (aromatic)

~ 1380 Medium C-H bend (isopropyl)

~ 1070 Strong C-N stretch

~ 830 Strong C-H be-nd (para-substituted
aromatic)

~ 550 Medium C-Br stretch

Mass Spectrometry (MS) Data (Predicted)

m/z Relative Abundance Assignment
] [M]* (Molecular ion peak with
283/285 High o
bromine isotopes)
) [Br-CeHa-CO]* (Fragment from
183/185 High
cleavage of C-N bond)
[ (CH3)2CH-N-CH(CHs)2 1+
100 Medium (Fragment from cleavage of C-
N bond)
72 Medium [ (CH3)2CH-N=CH2 ]*
43 High [ (CHs)2CH ]+

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of

spectroscopic data for 4-Bromo-N,N-diisopropylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-N,N-
diisopropylbenzamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a
standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans will be required compared to 'H NMR to achieve an adequate
signal-to-noise ratio.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-Bromo-N,N-diisopropylbenzamide directly onto the
ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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o Data Acquisition:
o Record a background spectrum of the empty ATR setup.
o Record the sample spectrum over the mid-infrared range (typically 4000-400 cm™1).

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 4-Bromo-N,N-diisopropylbenzamide in a
suitable volatile solvent (e.g., methanol, acetonitrile).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Data Acquisition:
o Introduce the sample into the ion source.
o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

o For ESI, the protonated molecule [M+H]* will likely be observed. For El, the molecular ion
[M]* and characteristic fragment ions will be detected.

Synthesis Pathway and Experimental Workflow

The following diagrams illustrate a common synthetic route to 4-Bromo-N,N-
diisopropylbenzamide and a general workflow for its spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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